2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine
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Overview
Description
2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group, a phenoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 4-chlorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with comparable chemical properties.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture and similar structural features.
Uniqueness
2-(4-Chloro-phenoxy)-3,3,3-trifluoro-propylamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClF3NO |
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Molecular Weight |
239.62 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
ABZYNMVWTCARIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(CN)C(F)(F)F)Cl |
Origin of Product |
United States |
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